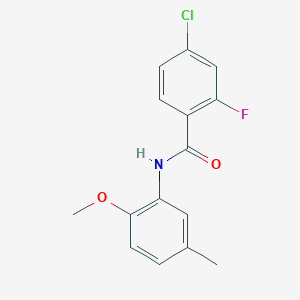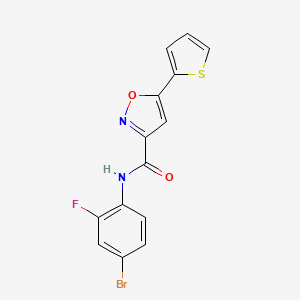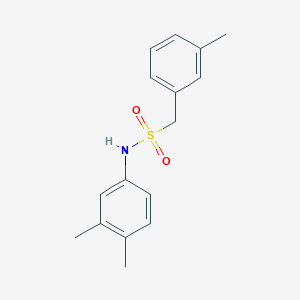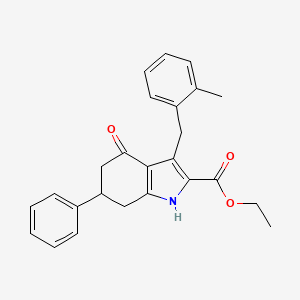
4-chloro-2-fluoro-N-(2-methoxy-5-methylphenyl)benzamide
Vue d'ensemble
Description
4-chloro-2-fluoro-N-(2-methoxy-5-methylphenyl)benzamide is a synthetic organic compound with the following molecular formula: C14H13ClFNO3S . It belongs to the class of benzamides and exhibits interesting properties due to its unique substitution pattern .
Synthesis Analysis
The synthesis of this compound involves the introduction of chlorine, fluorine, and methoxy groups onto a benzene ring. Specific synthetic methods may vary, but one approach could be the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol under high-temperature conditions .
Molecular Structure Analysis
The molecular structure of 4-chloro-2-fluoro-N-(2-methoxy-5-methylphenyl)benzamide consists of a benzene ring substituted with chlorine, fluorine, and methoxy groups. The presence of these functional groups significantly influences its chemical properties and reactivity .
Chemical Reactions Analysis
- Free Radical Bromination : In the presence of N-bromosuccinimide (NBS), the compound undergoes free radical bromination at the benzylic position. The NBS generates a succinimidyl radical that abstracts a hydrogen atom from the benzylic position, leading to the formation of succinimide . Hydromethylation : Protodeboronation of pinacol boronic esters can be utilized to achieve formal anti-Markovnikov alkene hydromethylation. Although not directly related to this compound, similar principles may apply .
Mécanisme D'action
Target of Action
The primary target of 4-chloro-2-fluoro-N-(2-methoxy-5-methylphenyl)benzamide is the corticotrophin-releasing factor (CRF) 1 receptors . These receptors play a crucial role in the body’s response to stress, mediating the release of corticotropin and subsequently cortisol, a hormone involved in the stress response .
Mode of Action
The compound acts as an antagonist at the CRF 1 receptors . This means it binds to these receptors and blocks their activation by CRF, thereby inhibiting the downstream effects of CRF signaling .
Biochemical Pathways
By blocking the CRF 1 receptors, the compound interferes with the hypothalamic-pituitary-adrenal (HPA) axis , a major part of the neuroendocrine system that controls reactions to stress and regulates many body processes, including digestion, the immune system, mood and emotions, sexuality, and energy storage and expenditure .
Pharmacokinetics
This suggests that the compound may also have the ability to cross the blood-brain barrier, which would be necessary for its action on brain receptors .
Result of Action
The antagonism of the CRF 1 receptors by the compound can lead to a reduction in the physiological and behavioral responses to stress. This has been demonstrated in rodent models of anxiety, where administration of the compound led to changes in behaviors associated with stress and anxiety .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, in vivo studies often involve the use of animal models, and factors such as the specific strain of animal used, the route of administration of the compound, and the animal’s state of health can all impact the observed effects . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and exposure to light or oxygen .
Propriétés
IUPAC Name |
4-chloro-2-fluoro-N-(2-methoxy-5-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-9-3-6-14(20-2)13(7-9)18-15(19)11-5-4-10(16)8-12(11)17/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCQQJBISYLEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-fluoro-N-(2-methoxy-5-methylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-methyl-1-[4-(1-piperidinylsulfonyl)benzoyl]piperidine](/img/structure/B4757599.png)


![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4757616.png)
![2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-9-(1,1-dimethylpropyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4757623.png)

![methyl 2-chloro-5-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4757636.png)
![2-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4757643.png)
![N-[1-(4-sec-butylphenyl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4757669.png)

![2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-hexylacetamide](/img/structure/B4757679.png)